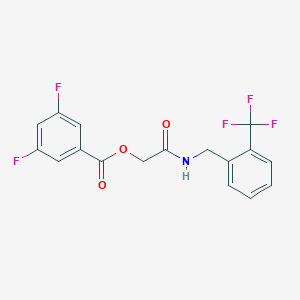
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate” is a chemical compound with the molecular formula C17H12F5NO3 . It has an average mass of 373.274 Da and a monoisotopic mass of 373.073730 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a benzyl group, which is further connected to an aminoethyl group. This structure is then linked to a 3,5-difluorobenzoate group .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the pharmacological properties of molecules. Compounds containing this group, such as the one , are often explored for their potential as therapeutic agents. They can be used in the synthesis of drugs with improved efficacy, stability, and bioavailability .
Cancer Therapy
Spirooxindole scaffolds, which can be derived from compounds like 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate, have shown significant potential in cancer treatment. These structures are known for their ability to inhibit cancer cell growth and could be used to develop novel anticancer drugs .
Antimicrobial Agents
The trifluoromethyl group enhances the ability of compounds to interact with microbial proteins, making them effective as antimicrobial agents. This compound could be utilized in the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Agrochemicals
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the development of herbicides and pesticides. The compound could be investigated for its potential use in creating more effective and environmentally friendly agrochemicals .
Biological Research
Due to its unique chemical structure, this compound can be used as a tool in biological research to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. It can help in understanding the role of trifluoromethyl groups in biological systems .
Material Science
The compound’s distinctive properties may be applied in material science, particularly in the development of fluorine-containing polymers, which are known for their high resistance to solvents and chemicals .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in various chemical analyses, including chromatography and spectroscopy, due to their stability and distinct chemical signatures .
Drug Synthesis and Design
The compound’s structure is conducive to the synthesis of spirocyclic systems, which are central to many pharmaceuticals. It can be used in drug design to create molecules with specific three-dimensional shapes that are crucial for drug-target interactions .
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-12-5-11(6-13(19)7-12)16(25)26-9-15(24)23-8-10-3-1-2-4-14(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFGSIKZLZCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

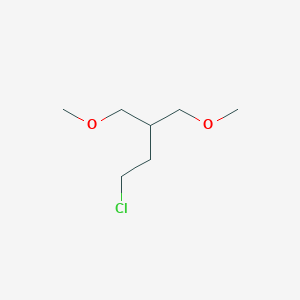
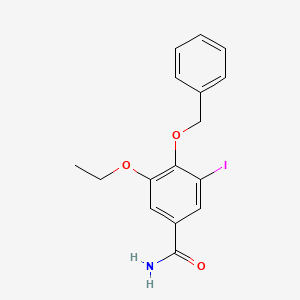
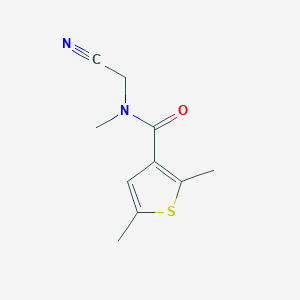
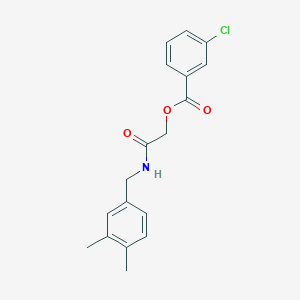
![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
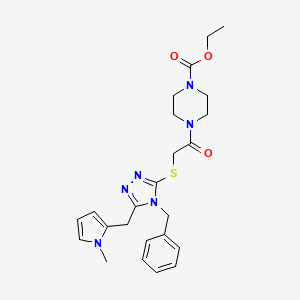
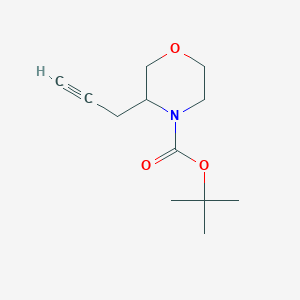
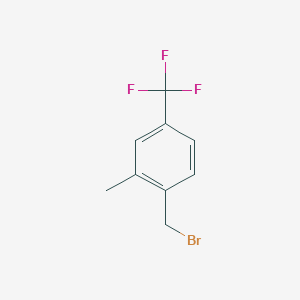
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
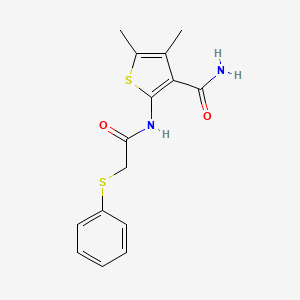
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)